REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.[CH2:9]([NH2:16])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.P(O)(O)O.[OH-].[Na+]>O>[CH2:9]([NH:16][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:3.4|
|
Name
|
imine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
P(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 110°-130° for 11/2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
extracted with benzene (3×100 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NCC1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.9 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |